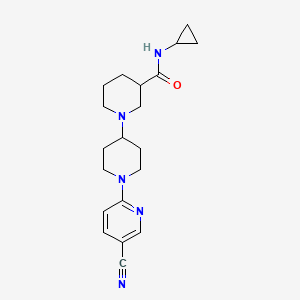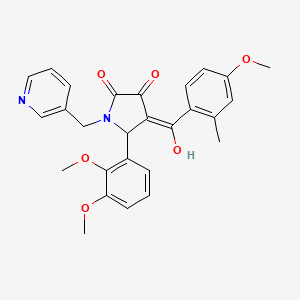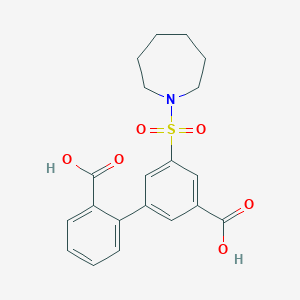amine hydrochloride](/img/structure/B5403014.png)
[2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of [2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been proposed that this compound may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, it has been suggested that this compound may act as an antioxidant and anti-inflammatory agent, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In addition, this compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride is its versatility in various lab experiments. It can be used in both in vitro and in vivo studies, making it a valuable tool for investigating the mechanism of action and potential therapeutic applications of this compound. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthetic methods and analogs could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of [2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride involves the reaction of 2-(benzyloxy)benzaldehyde with 4-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
[2-(benzyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c1-2-6-18(7-3-1)16-23-20-9-5-4-8-19(20)15-22-14-17-10-12-21-13-11-17;/h1-13,22H,14-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWSZSOZJNZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)

![N-cyclopropyl-5-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylisoxazole-4-carboxamide](/img/structure/B5402958.png)
![4-methyl-2-(3-pyridinyl)-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5402961.png)

![1-({1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5402977.png)
![6-[2-(3-bromo-4-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5402985.png)



![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)